molecular formula C7H14N2O3 B12355970 2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one

2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one

Cat. No.: B12355970
M. Wt: 174.20 g/mol
InChI Key: VHVKZZIAWRYKQR-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one is a chemical compound with a unique structure that includes an ethoxymethyl group, a hydroxy group, and a diazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethoxymethyl chloride with a suitable diazinanone precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, affecting their activity. The ethoxymethyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-6-hydroxy-1,3-diazinan-4-one
  • 2-(Butoxymethyl)-6-hydroxy-1,3-diazinan-4-one
  • 2-(Trimethylsilyl)ethoxymethyl chloride

Uniqueness

2-(Ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

2-(ethoxymethyl)-6-hydroxy-1,3-diazinan-4-one

InChI

InChI=1S/C7H14N2O3/c1-2-12-4-5-8-6(10)3-7(11)9-5/h5-6,8,10H,2-4H2,1H3,(H,9,11)

InChI Key

VHVKZZIAWRYKQR-UHFFFAOYSA-N

Canonical SMILES

CCOCC1NC(CC(=O)N1)O

Origin of Product

United States

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